4-ethyl-N-(3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-2-13-16(28-23-22-13)18(25)21-19-15(12-7-3-4-8-14(12)27-19)17(24)20-10-11-6-5-9-26-11/h11H,2-10H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWQKAMXCWSHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethyl-N-(3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide is a novel derivative within the thiadiazole class known for its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties and other pharmacological effects.
Structural Characteristics
This compound features a unique combination of a thiadiazole ring and a benzo[b]thiophene moiety, which are both known to enhance biological activity through various mechanisms. The presence of the tetrahydrofuran group is also significant for its potential solubility and bioavailability.
Biological Activity Overview
The biological activities of thiadiazole derivatives have been extensively studied, revealing various therapeutic potentials:
- Anticancer Activity : Many thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values ranging from 23.2 to 49.9 μM against breast cancer cells (MCF-7) .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. Studies indicate that certain derivatives can cause G2/M phase cell cycle arrest in cancer cells, leading to increased apoptosis rates .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 23.2 | Induces apoptosis and G2/M arrest |
| Compound B | HCT116 | 49.9 | Inhibits proliferation |
| Compound C | PC3 | 52.9 | Induces necrosis |
In Vitro Studies
In vitro studies have demonstrated that the compound significantly reduces cell viability in several cancer types including breast (MCF-7), prostate (PC3), and colon (HCT116) cancers. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .
In Vivo Studies
In vivo experiments using tumor-bearing mice showed that this compound effectively reduced tumor growth compared to control groups. The treatment resulted in a significant decrease in tumor mass by approximately 54% over a set treatment period . Notably, it also improved hematological parameters, indicating lower toxicity compared to standard chemotherapeutics like 5-FU .
Pharmacological Properties
Beyond anticancer effects, thiadiazole derivatives have been reported to exhibit:
Scientific Research Applications
Medicinal Applications
- Anticancer Activity : Preliminary studies indicate that derivatives of thiadiazole compounds exhibit significant anticancer properties. The incorporation of the tetrahydrofuran unit may enhance the bioavailability and efficacy of these compounds in targeting cancer cells.
- Antimicrobial Properties : Compounds with similar structures have shown promising antimicrobial activity against a range of pathogens. The unique functional groups in this compound may contribute to its ability to disrupt microbial cell walls or inhibit essential metabolic pathways.
Agricultural Applications
- Pesticide Development : The compound's structure suggests potential use as a pesticide or herbicide. Its ability to interact with specific biological pathways in pests could lead to effective pest management solutions.
Material Science Applications
- Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance the mechanical and thermal properties of the resulting materials. Its compatibility with various polymer systems can lead to innovative applications in coatings and composites.
Chemical Reactions Analysis
Functionalization at Position 4 of the Thiadiazole Ring
The 4-ethyl substituent is introduced via alkylation or cross-coupling :
-
Suzuki coupling : Arylboronic acids react with brominated thiadiazole precursors in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) .
-
Grignard reagents : Ethyl magnesium bromide adds to carbonyl groups adjacent to the thiadiazole ring .
Formation of the Tetrahydrobenzo[b]Thiophene Moiety
The bicyclic 4,5,6,7-tetrahydrobenzo[b]thiophene is synthesized via:
-
Cyclization of 2-mercaptocyclohexenecarboxylic acid derivatives with α-haloketones .
-
Thiophene ring closure using sulfur sources (e.g., S₈ or Lawesson’s reagent) under thermal conditions .
| Method | Conditions | Key Intermediate |
|---|---|---|
| Bromocyclization | NBS, HFIP, 25°C | Bromolactones |
| Lewis acid catalysis | ZnCl₂, 110°C | Alkenoic acid derivatives |
Amide Bond Formation
The carbamoyl linkages (CONH) are formed via amide coupling :
-
Activated esters : Use of HATU or EDC/HOBT with DIPEA in DMF .
-
Calcium iodide (CaI₂) catalysis : Direct coupling of carboxylic acids with amines in toluene at 110°C .
| Substrate Pair | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Tetrahydrofuran-2-carboxylate + Amine | CaI₂ (10 mol%) | Toluene | 84 |
Stability and Reactivity Under Specific Conditions
-
Hydrolysis : The carboxamide bonds are stable in neutral aqueous solutions but hydrolyze under strongly acidic (HCl, 6M) or basic (NaOH, 2M) conditions .
-
Oxidation : The thiophene sulfur is susceptible to oxidation with m-CPBA, forming sulfoxides or sulfones .
Key Side Reactions and Byproducts
-
Ring-opening of thiadiazole : Occurs under prolonged exposure to H₂O₂, yielding thioureas .
-
Epimerization : Observed at the tetrahydrofuran stereocenter in polar aprotic solvents (e.g., DMSO) .
Purification and Characterization
Comparison with Similar Compounds
Bioactivity and Structure-Activity Relationships (SAR)
Table 2: Bioactivity Comparison
- Anticancer Activity : Thiadiazole derivatives () exhibit potent activity against HepG-2 cells, suggesting the target compound’s thiadiazole core may confer similar properties .
- Antibacterial Activity : Nitrothiophene-carboxamides () highlight the role of electron-withdrawing groups (e.g., -CF3, -F) in enhancing potency .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s tetrahydrofuran-2-ylmethyl group may improve solubility compared to purely aromatic analogs (e.g., benzothiazole derivatives in ) .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Acid chloride formation : Reacting benzo[c][1,2,5]thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) to generate the reactive acid chloride intermediate .
- Amide coupling : Reacting the acid chloride with a secondary amine (e.g., N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine) under basic conditions (e.g., triethylamine) to form the carboxamide .
- Purification : Use column chromatography (e.g., dichloromethane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Basic: Which spectroscopic techniques are essential for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., tetrahydrofuran methylene protons at δ 1.6–2.1 ppm, thiadiazole carbons at ~160–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₇N₄O₃S₂: 495.1523; observed: 495.1530) .
- IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
Methodological Answer:
-
Solvent selection : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance reactivity .
-
Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions .
-
Catalyst screening : Test coupling agents like HATU or EDCI for efficiency. For example, EDCI increased yields from 45% to 68% in analogous carboxamide syntheses .
-
Table : Comparative yields under varying conditions (from ):
Reaction Step Solvent Catalyst Yield (%) Acid chloride CH₂Cl₂ None 85 Amide coupling DMF EDCI 68 Purification EtOAc/Hex — 95 purity
Advanced: How can conflicting biological activity data from similar compounds be resolved?
Methodological Answer:
- Functional group analysis : Compare analogs with/without the tetrahydrofuran-methyl group. For instance, replacing it with a phenyl group reduced kinase inhibition by 70%, highlighting its role in target binding .
- Dose-response studies : Perform IC₅₀ assays to quantify potency variations (e.g., IC₅₀ = 0.5 μM vs. 5.2 μM for methyl vs. ethyl substituents) .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets in kinases). Adjust force fields to account for sulfur-π interactions in thiophene moieties .
Advanced: What computational strategies predict metabolic stability or off-target effects?
Methodological Answer:
- Quantum chemical calculations : Apply density functional theory (DFT) to assess oxidation susceptibility (e.g., tetrahydrofuran ring stability at B3LYP/6-31G* level) .
- Machine learning models : Train on PubChem datasets to predict CYP450 metabolism (e.g., likelihood of N-dealkylation at the tetrahydrofuran site) .
- In silico toxicity screening : Use SwissADME to evaluate PAINS (pan-assay interference compounds) alerts, particularly for the thiadiazole moiety .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
